1,3,3,3-Tetrafluoro-1-propene

描述

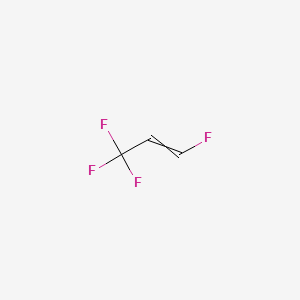

1,3,3,3-Tetrafluoro-1-propene (CAS 29118-24-9), commonly referred to as HFO-1234ze(E) or R-1234ze, is a hydrofluoroolefin (HFO) with the molecular formula C₃H₂F₄ and a molecular weight of 114.041 g/mol. Its trans-configuration (E-isomer) distinguishes it from its cis-isomer (R-1234ze(Z)) in terms of thermodynamic behavior and industrial applicability . Its industrial synthesis involves fluorination and dehydrohalogenation processes, as well as catalytic pyrolysis of methyl chloride and tetrafluoroethylene .

Structure

3D Structure

属性

分子式 |

C3H2F4 |

|---|---|

分子量 |

114.04 g/mol |

IUPAC 名称 |

1,3,3,3-tetrafluoroprop-1-ene |

InChI |

InChI=1S/C3H2F4/c4-2-1-3(5,6)7/h1-2H |

InChI 键 |

CDOOAUSHHFGWSA-UHFFFAOYSA-N |

规范 SMILES |

C(=CF)C(F)(F)F |

产品来源 |

United States |

科学研究应用

Refrigeration and Air Conditioning

Overview:

1,3,3,3-Tetrafluoro-1-propene is primarily used as a refrigerant in cooling systems. It was developed to replace older refrigerants like R-134a, which have a high global warming potential (GWP).

Key Properties:

- Low Global Warming Potential: HFO-1234ze has a GWP of less than 1, making it an environmentally friendly alternative.

- Zero Ozone Depletion Potential: It does not contribute to ozone layer depletion.

Case Studies:

- A study comparing low-GWP refrigerants identified HFO-1234ze as an effective drop-in replacement for R245fa in Organic Rankine Cycle applications, demonstrating its efficiency in energy conversion systems .

| Refrigerant | GWP | ODP | Application |

|---|---|---|---|

| R-134a | 1430 | 0 | Refrigeration |

| HFO-1234ze | <1 | 0 | Refrigeration |

Blowing Agent for Foams

Overview:

HFO-1234ze is utilized as a blowing agent in the production of foam materials. Its low GWP and non-ozone-depleting characteristics make it suitable for environmentally conscious manufacturing processes.

Applications:

- Used in polyurethane foam production for insulation and packaging.

- Effective in creating foams for various consumer products.

Research Insights:

Recent studies have highlighted the effectiveness of HFO-1234ze in foam applications compared to traditional blowing agents .

Aerosol Propellant

Overview:

Due to its favorable properties, this compound is also employed as an aerosol propellant. Its low toxicity and environmental impact align with regulatory standards for aerosol products.

Applications:

- Used in personal care products (e.g., deodorants).

- Employed in household cleaning products.

Industrial Chemical Intermediates

Overview:

HFO-1234ze can be functionalized to create various industrial chemicals. Its reactivity allows it to serve as an intermediate in the synthesis of other fluorinated compounds.

Applications:

- Utilized in the production of specialty chemicals.

- Acts as a precursor for fluorinated polymers.

Toxicological Safety and Environmental Impact

Safety Assessments:

Recent nonclinical studies have evaluated the safety profile of HFO-1234ze, indicating that it poses minimal risk to human health under typical exposure conditions . The compound's breakdown products have been monitored for environmental impact, particularly regarding trifluoroacetic acid formation during atmospheric degradation .

相似化合物的比较

Comparison with Similar Compounds

Structural Isomers: R-1234ze(E) vs. R-1234ze(Z)

| Property | R-1234ze(E) (trans) | R-1234ze(Z) (cis) |

|---|---|---|

| Critical Temperature | 109.4°C | 150.2°C |

| Boiling Point | -18.9°C | 9.7°C |

| Vapor Pressure (25°C) | 0.58 MPa | 0.34 MPa |

| GWP | <1 | <1 |

The trans-isomer (R-1234ze(E)) exhibits lower boiling points and critical temperatures compared to the cis-isomer (R-1234ze(Z)), enhancing its suitability for low-temperature refrigeration. Both isomers share similarly low GWPs, but the E-isomer’s superior thermodynamic efficiency in heat pumps and chillers makes it more commercially prevalent .

2,3,3,3-Tetrafluoro-1-propene (HFO-1234yf)

| Property | R-1234ze(E) | R-1234yf |

|---|---|---|

| Molecular Formula | C₃H₂F₄ | C₃H₂F₄ |

| Fluorine Substitution | 1,3,3,3 | 2,3,3,3 |

| Boiling Point | -18.9°C | -29.4°C |

| GWP | <1 | <1 |

| Primary Application | Industrial heat pumps | Automotive HVAC systems |

Despite identical molecular formulas, the fluorine substitution pattern in R-1234yf (2,3,3,3) results in a lower boiling point (-29.4°C vs. -18.9°C) and higher flammability (classified as A2L), limiting its use in stationary systems. R-1234ze(E), with a milder flammability profile (A1 classification), is preferred for industrial applications requiring higher operational safety .

3,3,3-Trifluoro-1-propene (HFO-1243zf)

| Property | R-1234ze(E) | HFO-1243zf |

|---|---|---|

| Molecular Formula | C₃H₂F₄ | C₃H₃F₃ |

| Boiling Point | -18.9°C | -30.2°C |

| GWP | <1 | 3.6 |

| Thermal Conductivity | 0.012 W/m·K | 0.014 W/m·K |

HFO-1243zf, with one fewer fluorine atom, has a slightly higher GWP (3.6) and lower thermal stability compared to R-1234ze(E). Its lower molecular weight contributes to higher volatility but reduced energy efficiency in compression cycles .

Traditional Refrigerants: R-134a and HFC-245fa

| Property | R-1234ze(E) | R-134a | HFC-245fa |

|---|---|---|---|

| Molecular Formula | C₃H₂F₄ | C₂H₂F₄ | C₃H₃F₅ |

| GWP | <1 | 1430 | 1030 |

| Boiling Point | -18.9°C | -26.3°C | 15.3°C |

| ODP | 0 | 0 | 0 |

R-1234ze(E) outperforms R-134a and HFC-245fa in environmental metrics, with a GWP reduction of over 99%. However, R-134a’s lower flammability (A1) and HFC-245fa’s higher critical temperature (154°C) retain niche applications in legacy systems .

Key Research Findings

- Thermodynamic Performance : Molecular dynamics simulations confirm R-1234ze(E)’s vapor-liquid equilibria align closely with experimental data, validating its use in predictive models for industrial systems .

- Environmental Impact : Lifecycle assessments highlight R-1234ze(E)’s 98% lower climate impact compared to R-134a, driven by its ultra-low GWP and atmospheric lifetime of 16 days .

- Safety : R-1234ze(E) exhibits lower toxicity (LC50 > 200,000 ppm) and mild flammability (A1), contrasting with R-1234yf’s A2L classification .

常见问题

Q. What are the primary synthesis routes for 1,3,3,3-tetrafluoro-1-propene, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via catalytic gas-phase reactions. A key method involves reacting 1,1,1,3,3-pentafluoropropane (HFC-245fa) with hydrogen chloride over fluorinated alumina or chromium-based catalysts at 280–350°C. Reaction parameters such as temperature, catalyst type (e.g., fluorinated alumina vs. Cr/C), and contact time (1–60 seconds) critically affect isomer selectivity and yield. For instance, fluorinated alumina at 310°C achieves 49 g/2h of trans-1,3,3,3-tetrafluoropropene, while Cr/C at 280°C yields lower quantities . Alternative routes include dehydrohalogenation of chlorinated precursors (e.g., 1,1,1,3,3-pentachloropropane) using HF or KOH .

Q. How do cis and trans isomers of this compound impact its physicochemical properties?

- Methodological Answer : Isomerism significantly affects boiling points and intermolecular interactions. Trans-1,3,3,3-tetrafluoropropene (b.p. −19°C) is more volatile than cis isomers. Structural differences influence hydrogen-bonding potential and thermodynamic behavior, as shown in molecular dynamics simulations. For example, trans isomers exhibit weaker hydrogen-bonding interactions compared to cis counterparts, altering liquid-phase dynamics and vapor-liquid equilibria . Researchers should use gas chromatography with polar columns or IR spectroscopy to differentiate isomers .

Q. What environmental metrics (e.g., GWP, ODP) are associated with this compound, and how do they compare to legacy refrigerants?

- Methodological Answer : this compound (HFO-1234ze) has a global warming potential (GWP) <1 (100-year horizon), significantly lower than HFC-134a (GWP 1430). Its ozone depletion potential (ODP) is zero due to the absence of chlorine. Comparative lifecycle assessments require analyzing atmospheric lifetime (~11 days) and radiative efficiency via IR absorption spectra. Researchers should reference IPCC guidelines and experimental data from gas-phase kinetic studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize trans-1,3,3,3-tetrafluoropropene yield during catalytic synthesis?

- Methodological Answer : Optimize catalyst composition and reaction parameters:

- Catalyst Screening : Fluorinated alumina outperforms activated carbon, achieving 84.5% trans-1-chloro-3,3,3-trifluoropropene (a precursor) at 310°C .

- Temperature Control : Higher temperatures (350°C) with fluorinated alumina increase dehydrofluorination rates but risk side reactions.

- Residence Time : Maintain 1–60 seconds to balance conversion and selectivity.

Use response surface methodology (RSM) to model interactions between variables. Post-reaction distillation at −19°C isolates trans isomers .

Q. What challenges arise in purifying this compound from azeotropic mixtures, and how can they be resolved?

- Methodological Answer : Azeotropes with chloromethane or HFC-245fa complicate distillation. Solutions include:

- Extractive Distillation : Use organic extractants (e.g., glymes) to alter relative volatilities. A two-step distillation recovers >99% purity: first isolate trans-1,3,3,3-tetrafluoropropene at −19°C, then separate HFC-245fa/trans-1-chloro-3,3,3-trifluoropropene azeotropes .

- Membrane Separation : Fluoropolymer membranes exploit differences in permeability between isomers and byproducts .

Q. Which computational methods are effective in predicting the thermodynamic and kinetic behavior of this compound?

- Methodological Answer :

- Ab Initio Calculations : Use DFT (e.g., B3LYP/6-311++G**) to model isomer stability and reaction pathways.

- Molecular Dynamics (MD) : Simulate liquid-phase behavior, including weak hydrogen bonds and librational motions, using force fields parameterized from quantum chemical data .

- Equation of State (EoS) : Fit experimental PVT data to Helmholtz-energy models for refrigeration cycle simulations .

Q. How do fluorinated copolymers incorporating this compound monomers affect polymer properties?

- Methodological Answer : Copolymerization with vinylidene fluoride (VDF) via iodine transfer polymerization (ITP) enhances thermal stability and reduces crystallinity. Key steps:

- Monomer Ratios : Adjust VDF:this compound ratios to tune glass transition temperatures (Tg).

- Kinetic Analysis : Monitor chain propagation using NMR to quantify monomer incorporation.

Resulting copolymers exhibit improved solvent resistance and lower dielectric constants compared to PVDF homopolymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。